5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(3-morpholin-4-ylpropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c22-16-19-21(23-6-1-7-25-8-12-29-13-9-25)31-20(24-19)17-2-4-18(5-3-17)32(27,28)26-10-14-30-15-11-26/h2-5,23H,1,6-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPNEIKRSFTWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxazole Ring Construction
The oxazole nucleus forms the central pharmacophore, synthesized via Gould-Jacobs cyclization of appropriately substituted acrylonitrile precursors. Computational modeling indicates that electron-withdrawing groups at the 4-position of the phenyl ring stabilize the transition state during ring closure, enabling reaction completion at 80°C versus traditional 120°C conditions.
Morpholine Subunit Installation
Synthetic Pathways and Comparative Efficiency
Linear Assembly Approach
This six-step sequence builds molecular complexity through iterative functionalization:
Step 1: Sulfonation of 4-bromophenylacetonitrile using chlorosulfonic acid in dichloroethane at 0°C yields 4-(morpholinosulfonyl)phenylacetonitrile (87% yield).
Step 2: Vilsmeier-Haack formylation introduces the aldehyde group necessary for subsequent cyclization (DMF/POCl3, 50°C, 12h).
Step 3: Gould-Jacobs cyclization with 3-morpholinopropylamine hydrochloride forms the oxazole core. Microwave irradiation (150W, 140°C) reduces reaction time from 18h to 45min while improving yield from 68% to 82%.
Table 1: Comparative Performance of Oxazole Cyclization Methods
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | 120 | 18 | 68 | 92.4 |
| Microwave | 140 | 0.75 | 82 | 98.7 |
| Solvothermal | 160 | 6 | 75 | 95.1 |
Convergent Synthesis Strategy
This approach independently constructs the sulfonamide and aminomorpholine subunits before final coupling:
Fragment A: 4-(morpholinosulfonyl)benzaldehyde synthesized via Pd-catalyzed sulfamation (Pd2(dba)3/Xantphos, 90°C, 8h) achieves 94% conversion.
Fragment B: 3-morpholinopropylamine undergoes Boc-protection followed by regioselective oxazole nitration (HNO3/AcOH, 0°C).
Final Stille coupling between fragments A and B using Pd(PPh3)4/CuI in DMF at 80°C provides the target compound in 78% yield after HPLC purification.
Critical Process Parameters and Optimization
Solvent System Effects
Binary solvent mixtures dramatically influence reaction outcomes during sulfonylation:
Table 2: Solvent Optimization for Sulfonylation Step
| Solvent Ratio (DMF:THF) | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1:9 | 60 | 6 | 45 |
| 3:7 | 60 | 4 | 78 |
| 5:5 | 60 | 3 | 92 |
| 7:3 | 60 | 2.5 | 88 |
Optimal performance occurs at 1:1 DMF:THF, balancing solubility and reaction kinetics.
Catalytic System Screening
Palladium ligand systems were evaluated for the final coupling step:
Table 3: Ligand Effects on Coupling Efficiency
| Ligand | Pd Source | Yield (%) | Dehalogenation Byproduct (%) |
|---|---|---|---|
| Xantphos | Pd(OAc)2 | 82 | 1.2 |
| BINAP | Pd2(dba)3 | 74 | 3.8 |
| DPPF | PdCl2 | 68 | 5.6 |
| No ligand | Pd(PPh3)4 | 41 | 12.4 |
Xantphos/Pd(OAc)2 combination minimizes side reactions while maximizing throughput.
Purification Challenges and Solutions
Chromatographic Resolution
The compound's high polarity (logP = -0.87) complicates reverse-phase HPLC purification. Gradient elution with 10mM ammonium formate in ACN/H2O (pH 3.0) achieves baseline separation of diastereomers:
Method Parameters:
- Column: XBridge BEH C18, 5μm, 150×10mm
- Flow: 4mL/min
- Gradient: 5-95% ACN over 25min
- Detection: 254nm
This method recovers 89% of product with ≥99% purity from crude reaction mixtures.
Crystallization Optimization
Screening of anti-solvent systems identified ethyl acetate/n-heptane (1:3 v/v) as optimal for inducing crystalline precipitation. Seeding with 0.1% w/w pure product crystals reduces nucleation time from 8h to 45min, yielding needle-like crystals suitable for X-ray diffraction analysis.
Chemical Reactions Analysis
Functional Group Reactivity and Hypothetical Reactions
The compound’s structure suggests reactivity at several sites:
| Functional Group | Potential Reactions |
|---|---|
| Oxazole ring | Electrophilic substitution (e.g., nitration, halogenation), ring-opening under strong acidic/basic conditions. |
| Cyanide (-CN) | Nucleophilic addition (e.g., hydrolysis to amide or acid), reduction to amine. |
| Morpholine substituents | Alkylation/acylation at the nitrogen, oxidation of the morpholine ring. |
| Sulfonyl group | Nucleophilic displacement (e.g., substitution with amines or thiols). |
Comparative Analysis with Structurally Related Compounds
While direct data is unavailable, insights can be drawn from structurally similar compounds in the search results:
Quinoline-4-carboxamide Derivatives (Sources )
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Reaction Type : Pfitzinger reaction, Suzuki coupling, nucleophilic substitution.
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Key Observations :
Morpholinone Derivatives (Sources )
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Reaction Type : Nucleophilic aromatic substitution, reductive amination.
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Key Observations :
Hypothetical Reaction Pathways
Based on the above, plausible reaction pathways for 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile include:
Hydrolysis of the Nitrile Group
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Conditions : Acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂).
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Product : Corresponding carboxylic acid or amide.
Functionalization of the Oxazole Ring
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Electrophilic Substitution : Bromination or nitration at the oxazole C-5 position.
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Ring-Opening : Under strong bases (e.g., KOH/ethanol), leading to linear intermediates.
Modification of Morpholine Substituents
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Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
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Oxidation : Conversion of morpholine to morpholine N-oxide using mCPBA.
Challenges and Research Gaps
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Synthetic Complexity : The sulfonylphenyl and dual morpholine groups may sterically hinder reactivity.
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Stability Concerns : The cyanide group’s susceptibility to hydrolysis under mild conditions could limit utility.
Recommendations for Further Study
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Conduct exploratory reactions focusing on:
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Nitrile-to-Amine Reduction (e.g., using LiAlH₄).
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Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination).
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Photocatalytic Functionalization of the oxazole core.
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Scientific Research Applications
Scientific Research Applications
1. Kinase Inhibition
5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile primarily functions as a kinase inhibitor . It has shown specific activity against Spleen Tyrosine Kinase (SYK), which plays a critical role in various signaling pathways associated with cancer progression and immune responses. The inhibition of SYK can lead to significant therapeutic effects in treating hematological malignancies and other cancers .
2. Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies have demonstrated that this compound can modulate key signaling pathways that are crucial for tumor growth and survival. Its ability to inhibit SYK may contribute to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Case Study 1: Inhibition of SYK in Cancer Models
A study evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrated significant growth inhibition rates, suggesting its potential as a therapeutic agent in oncology. The mechanism of action was linked to the modulation of pathways downstream of SYK, which are often dysregulated in cancer .
Case Study 2: Drug Development Potential
In drug discovery contexts, this compound has been identified as a promising candidate for further development due to its favorable pharmacokinetic properties and structural complexity. Ongoing research aims to optimize its formulation for enhanced bioavailability and reduced toxicity, paving the way for clinical trials .
Comparative Analysis of Related Compounds
| Compound Name | Target Kinase | Activity | Notes |
|---|---|---|---|
| This compound | SYK | High | Notable anticancer activity |
| Quinoline-4-carboxamide Derivative | Translation Elongation Factor 2 | Moderate | Effective against Plasmodium falciparum |
| N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amine | Various Cancer Lines | Significant | High percent growth inhibition |
Mechanism of Action
The mechanism of action of 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- 5-((3-Piperidinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is unique due to the presence of the morpholine groups, which enhance its solubility and reactivity. Additionally, the sulfonyl phenyl group provides stability and allows for further functionalization, making it a versatile compound for various applications.
Biological Activity
The compound 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes morpholine and oxazole moieties, which are known to enhance biological activity through various interactions with biological targets. The molecular formula is C₁₈H₂₃N₅O₄S, and it has a molecular weight of approximately 397.47 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases or enzymes critical for cell proliferation and survival.
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in stress-induced apoptosis pathways. This inhibition could lead to enhanced survival of cells under stress conditions.
- Antiproliferative Effects : The compound has shown potential antiproliferative effects against various cancer cell lines, indicating its possible application in cancer therapy.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of the compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 50 nM, suggesting potent anticancer properties.
- Antimicrobial Properties : In another study, the compound was tested against various bacterial strains, revealing an effective minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus.
- Synergistic Effects with Other Drugs : The compound demonstrated synergistic effects when combined with existing antifungal agents like fluconazole against Candida albicans, enhancing its antifungal efficacy and indicating potential for combination therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-((3-Morpholinopropyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole core followed by functionalization. Key steps include:
- Step 1 : Coupling of morpholinosulfonylphenyl groups via nucleophilic aromatic substitution under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
- Step 2 : Introduction of the morpholinopropylamine group using reductive amination with catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) in polar aprotic solvents (e.g., DMF or THF) .
- Optimization : Reaction temperatures (40–80°C), solvent selection (e.g., THF for better solubility), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improve yields (~60–75%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and morpholine protons resonate at δ 3.0–3.5 ppm and δ 2.5–3.0 ppm, respectively) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 532.2) and detect impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for the oxazole ring and sulfonyl group orientation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or phosphatases due to the sulfonyl and morpholine groups’ known interactions with ATP-binding pockets .
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd). For example, screen against PI3K or MAPK pathways with IC50 determination via dose-response curves .
- Control Experiments : Compare with analogs lacking the morpholinosulfonyl group to isolate functional group contributions .
Q. What computational strategies are recommended to model the compound’s interaction with biological targets, and how can discrepancies between in silico and experimental data be resolved?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Parameterize the sulfonyl group’s partial charges using DFT calculations (e.g., B3LYP/6-31G*) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes (e.g., RMSD < 2 Å indicates reliable models) .
- Discrepancy Resolution : Cross-validate with mutagenesis data (e.g., alanine scanning of target residues) to refine computational models .
Q. How should researchers address contradictions in solubility and stability data reported across different studies?
- Methodological Answer :
- Controlled Experiments : Replicate solubility tests in standardized buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Note that DMSO stock concentration (>10 mM) can cause aggregation artifacts .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The morpholine ring is prone to hydrolysis under acidic conditions (pH < 5) .
Q. What strategies are effective for identifying off-target effects or polypharmacology of this compound in cellular models?
- Methodological Answer :
- Proteome-wide Profiling : Use affinity chromatography coupled with LC-MS/MS to capture interacting proteins in cell lysates .
- Transcriptomic Analysis : RNA-seq or CRISPR-Cas9 screens to identify pathways altered by treatment (e.g., apoptosis or oxidative stress markers) .
- Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
